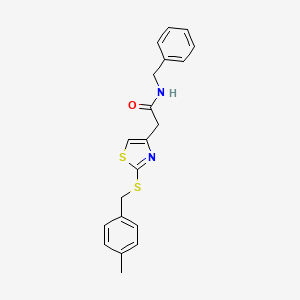

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS2/c1-15-7-9-17(10-8-15)13-24-20-22-18(14-25-20)11-19(23)21-12-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMOVDSITTUEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring, followed by benzylation to introduce the benzyl group . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has the molecular formula and a molecular weight of 368.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry .

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. Thiazole derivatives have been shown to interact with various biological targets, including enzymes involved in cancer progression .

Case Study:

A study demonstrated that thiazole-based compounds could inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The introduction of substituents like benzyl groups enhances their binding affinity to these enzymes, suggesting that this compound could be a promising candidate for further development as an antitumor agent .

2. Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. The presence of the thiazole ring contributes to its effectiveness by disrupting microbial cell functions.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

This table illustrates the compound's effectiveness against common pathogens, indicating its potential use as an antimicrobial agent in clinical settings .

Biological Research Applications

1. Mechanistic Studies

this compound serves as a valuable tool in mechanistic studies of enzyme inhibition and cellular signaling pathways. Its structural characteristics allow researchers to explore interactions with specific proteins, providing insights into the molecular mechanisms underlying disease processes.

Case Study:

In vitro studies have shown that this compound can inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Such findings highlight its utility in drug discovery programs aimed at developing targeted therapies.

2. Drug Development

The compound's unique chemical structure makes it a candidate for further modification and optimization in drug development processes. Researchers are investigating analogs of this compound to enhance its pharmacological properties and reduce toxicity.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit tubulin polymerization, thereby disrupting the mitotic process in cancer cells . This leads to cell cycle arrest and apoptosis. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Key Differences :

- Core Heterocycle: The target’s thiazole ring (vs.

- Substituent Effects: The N-benzyl group in the target contrasts with electron-withdrawing (e.g., cyanomethyl in 23) or bulky (e.g., phenoxy in 24) substituents in analogues, which could influence solubility and target selectivity .

Antitumor Activity Trends from

highlights critical structure-activity relationships (SARs) in acetamide and propanamide derivatives (Table 2).

Table 2: Antitumor Activity of Acetamide Analogues (MGI% Values)

| Compound ID | Substituent on Acetamide Nitrogen | Core Structure | MGI% (Activity) |

|---|---|---|---|

| 7 | 4-Chlorophenyl | Quinazolinone-thioether | 47% |

| 8 | 4-Fluorophenyl | Quinazolinone-thioether | 7% |

| 10 | 3,4,5-Trimethoxyphenyl | Quinazolinone-thioether | 24% |

| Propanamide analogues (14–20) | Varied substituents | Quinazolinone-thioether | Generally higher than acetamides |

Key Insights :

- Electron-Withdrawing Groups : Chlorine (Compound 7) enhances activity compared to fluorine (Compound 8), suggesting halogen size and electronegativity modulate potency .

- Propanamide vs. Acetamide : Propanamide derivatives (e.g., 14–20) exhibit superior antitumor activity, likely due to increased conformational flexibility. However, the target’s bulky benzyl groups may compensate for the shorter acetamide chain by enhancing hydrophobic interactions .

- Aromatic Substitution : The target’s 4-methylbenzyl group mirrors the trimethoxyphenyl group in Compound 10, which shows moderate activity (24% MGI%). This suggests the methyl group may balance lipophilicity without excessive steric bulk.

Thiazole-Based Analogues from

N-(4-Phenyl-2-thiazolyl)acetamide () shares the thiazole-acetamide framework but lacks the thioether and benzyl groups.

Comparison :

- The N-benzyl substituent may enhance blood-brain barrier penetration compared to simpler phenyl groups.

Biological Activity

N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by a unique structure that enhances its biological activity. This article explores its biological properties, focusing on its antimicrobial and anticancer activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | CHNO_{S}$$$$_{2} |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 941982-13-4 |

The compound features a thiazole ring, a benzyl group, and a 4-methylbenzylthio substituent, which are critical for its biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows it to interact with various microbial targets, leading to inhibition of growth in bacterial and fungal strains. The compound has been shown to be effective against multiple pathogens, although specific strains and mechanisms remain under investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance, derivatives of thiazole, including this compound, have demonstrated notable inhibitory effects on cancer cell proliferation. In particular:

- Cell Lines Tested : Human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM).

- Inhibition Rates : Certain derivatives exhibited up to 71% inhibition of cell proliferation at concentrations around 50 μM .

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth. This suggests that the compound may disrupt the mitotic spindle formation necessary for cell division .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is often achieved through the Hantzsch thiazole synthesis method.

- Introduction of the 4-Methylbenzylthio Group : A nucleophilic substitution reaction is used to attach the thio group.

- Benzylation : The final step involves introducing the benzyl moiety through acylation reactions.

These synthetic routes can be optimized for yield and efficiency in both laboratory and industrial settings.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Fallah-Tafti et al. (2011) : This study focused on various thiazolyl N-benzyl-substituted acetamides, highlighting their anticancer activities against specific human cancer cell lines .

- In Vitro Studies : Various in vitro assays have confirmed that compounds within this class can induce apoptosis in cancer cells via different biochemical pathways, including caspase activation assays .

- Mechanistic Studies : Investigations into the mode of action have revealed that some derivatives may act as Src kinase inhibitors while also demonstrating alternative pathways for anticancer activity .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates .

- Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .

- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediates .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | Thiourea, α-bromoacetic acid, NaOH, DMF, 70°C | Use inert atmosphere to prevent oxidation |

| Thioether formation | 4-Methylbenzyl bromide, K₂CO₃, DCM | Stir for 12–16 hours for complete substitution |

| Acetamide coupling | Benzylamine, EDCI/HOBt, acetonitrile | Activate carboxylic acid prior to coupling |

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .

- Compound purity : Impurities >5% can skew IC₅₀ values. Validate purity via NMR (δ 7.2–7.4 ppm for aromatic protons) and LC-MS .

- Solubility limitations : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Q. Methodological recommendations :

- Dose-response normalization : Compare activities using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Structural cross-validation : Confirm stereochemistry via X-ray crystallography (SHELXL refinement ) or circular dichroism .

Basic: What spectroscopic techniques confirm the molecular structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include thiazole C-H (δ 7.4–7.6 ppm) and acetamide NH (δ 8.1–8.3 ppm) .

- High-resolution MS : Exact mass calculation (C₂₀H₂₁N₂OS₂: [M+H]⁺ = 369.1054) confirms molecular formula .

- IR spectroscopy : Stretching vibrations for C=O (1710 cm⁻¹) and S-C (650 cm⁻¹) validate functional groups .

Q. Table 2: Analytical Parameters for Structural Confirmation

| Technique | Critical Data Points | Purpose |

|---|---|---|

| ¹H NMR | δ 2.35 ppm (CH₃ of 4-methylbenzyl), δ 4.55 ppm (CH₂ of acetamide) | Substituent identification |

| LC-MS | Retention time: 6.8 min (C18 column, acetonitrile/water) | Purity assessment |

Advanced: What strategies improve the bioavailability of this compound?

Answer:

Physicochemical challenges :

- Low aqueous solubility (logP ~3.5) .

- Metabolic instability due to thioether oxidation .

Q. Optimization approaches :

- Prodrug design : Introduce phosphate esters at the acetamide group to enhance solubility .

- Nanoparticle encapsulation : Use PLGA polymers for sustained release in cancer models .

- CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to prolong half-life .

Basic: What in vitro models evaluate its anticancer potential?

Answer:

- Cell viability assays : MTT or resazurin-based tests on human cancer lines (e.g., A549, HepG2) .

- Mechanistic studies :

- Enzyme inhibition : Assess kinase or tubulin polymerization activity (IC₅₀ values <10 μM suggest potency) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

Q. Table 3: Representative Anticancer Activity Data

| Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.2 | MTT, 48h | |

| HCT-116 | 8.7 ± 0.9 | SRB |

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to DprE1 (Mycobacterium tuberculosis target; ΔG < -8 kcal/mol suggests strong affinity) .

- QSAR studies : Correlate substituent electronegativity (e.g., Hammett σ values) with antimicrobial log₁₀(MIC) .

- ADMET prediction : SwissADME evaluates BBB permeability and hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.